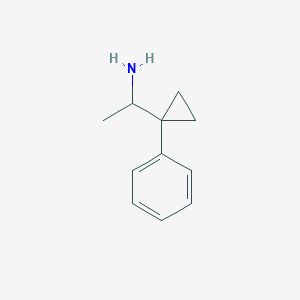

1-(1-Phenylcyclopropyl)ethan-1-amine

Description

Properties

Molecular Formula |

C11H15N |

|---|---|

Molecular Weight |

161.24 g/mol |

IUPAC Name |

1-(1-phenylcyclopropyl)ethanamine |

InChI |

InChI=1S/C11H15N/c1-9(12)11(7-8-11)10-5-3-2-4-6-10/h2-6,9H,7-8,12H2,1H3 |

InChI Key |

NMIBFCADVLUTDU-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1(CC1)C2=CC=CC=C2)N |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of 1-(1-Phenylcyclopropyl)ethan-1-amine generally follows a two-step approach:

Step 1: Cyclopropanation of Styrene or Phenyl-Substituted Alkenes

The formation of the cyclopropane ring fused to the phenyl group is achieved by cyclopropanation reactions of styrene derivatives. Common cyclopropanation methods include Simmons-Smith reactions or metal-catalyzed carbene transfer reactions.Step 2: Introduction of the Amino Group via Amination

The amino group is introduced typically by nucleophilic substitution or reductive amination on a suitable precursor bearing a leaving group or carbonyl functionality adjacent to the cyclopropyl moiety.

This two-step strategy allows for stereochemical control and purification of the desired primary amine product.

Specific Synthetic Routes

Industrial and Large-Scale Considerations

- Continuous flow photochemical synthesis has been demonstrated to efficiently produce bicyclo[1.1.1]pentane-based amines, a structural analog to cyclopropyl amines, on a kilogram scale within a day, highlighting the potential scalability of photochemical methods for such strained ring systems.

- Purification techniques such as gradient column chromatography (hexane:MeOtBu mixtures) are employed to isolate pure amine products.

- Use of protective groups and controlled reaction conditions is critical to maintain stereochemical integrity and avoid side reactions.

Research Findings and Comparative Data

Stereochemical Impact on Activity and Synthesis

- The stereochemistry at the cyclopropyl ring (e.g., (1R,2R) vs. (1S,2S)) significantly affects the biological activity and physicochemical properties of the amine.

- Diastereomeric mixtures can be synthesized and separated or used as such depending on the application, with some studies indicating minor activity differences for certain chiral centers.

Chemical Reactivity and Derivatization

| Reaction Type | Reagents/Conditions | Products/Derivatives | Notes |

|---|---|---|---|

| Oxidation | KMnO4, CrO3 | Ketones, aldehydes from amine oxidation | Can lead to loss of amine functionality |

| Reduction | Pd/C, LiAlH4 | Secondary or tertiary amines, hydrocarbons | Useful for modifying amine substituents |

| Substitution | SOCl2, PBr3 | Halogenated amines, urea derivatives | Enables further functional group modifications |

| Salt Formation | HCl, other acids | Hydrochloride salts | Improves solubility and stability for pharmacological use |

Comparative Table of Related Compounds and Derivatives

| Compound Name | Molecular Formula | Key Modification | Application/Notes |

|---|---|---|---|

| 1-(2-Phenylcyclopropyl)ethan-1-amine | C11H15N | Positional isomer of cyclopropyl ring | Used in medicinal chemistry; stereochemistry critical |

| 1-Cyclopropyl-2-(2-methylphenyl)ethan-1-one | C12H14O | Ketone replacing amine group | Intermediate for further amine synthesis; versatile in organic synthesis |

| 1-(1-Phenylcyclopropyl)urea | C12H14N2O | Urea substitution on amine | Alters hydrogen bonding; shifts biological activity |

| 1-Cyclopropyl-2-(difluoromethoxy)ethan-1-amine | C6H11F2NO | Fluorinated derivative | Enhanced metabolic stability; drug design relevance |

Summary of Preparation Protocols

| Step | Procedure | Conditions/Notes |

|---|---|---|

| 1 | Cyclopropanation of styrene derivatives | Simmons-Smith reaction or metal-carbene transfer; control temperature and stoichiometry for stereoselectivity |

| 2 | Conversion to ketone intermediate (if needed) | Oxidation or acylation steps; purification by chromatography |

| 3 | Amination via reductive amination or substitution | Use of ammonia or amine nucleophiles; reductive conditions with NaBH4 or Pd/C |

| 4 | Purification and salt formation (optional) | Column chromatography, crystallization; formation of hydrochloride salt for stability |

Chemical Reactions Analysis

Types of Reactions: 1-(1-Phenylcyclopropyl)ethan-1-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the compound into its corresponding amine derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Various nucleophiles like halides, alcohols, and amines.

Major Products Formed:

Oxidation: Ketones, carboxylic acids.

Reduction: Amine derivatives.

Substitution: Substituted amines.

Scientific Research Applications

1-(1-Phenylcyclopropyl)ethan-1-amine has diverse applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new pharmaceuticals.

Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds .

Mechanism of Action

The mechanism of action of 1-(1-Phenylcyclopropyl)ethan-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Comparison with Structural Analogues

Cyclopropane-Containing Analogues

(a) 1-(2-Phenylcyclopropyl)ethan-1-amine

- Structure : The phenyl group is attached to the C2 position of the cyclopropane ring instead of C1 .

- Properties : This positional isomer exhibits distinct stereoelectronic properties. For example, the (1R,2R)-stereoisomer (CAS: 133185-61-2) has a molecular weight of 161.24 g/mol , identical to the target compound, but differs in spatial arrangement, leading to variations in enantioselective transport efficiency .

- Applications : Used in chiral catalyst design and receptor-binding studies .

(b) 1-(1-Phenylcyclopentyl)ethan-1-amine

- Structure : Cyclopropane is replaced with a cyclopentyl ring.

- Properties : The larger ring reduces ring strain but increases lipophilicity. Its hydrochloride salt (CAS: N/A) is cataloged for pharmaceutical screening .

- Key Difference : Lower reactivity in ring-opening reactions compared to cyclopropane derivatives .

Phenyl-Substituted Ethylamine Analogues

(a) 1-Phenylethan-1-amine (PEA)

- Structure : Lacks the cyclopropane ring.

- Properties : Simpler structure with higher conformational flexibility. Enantiomers (R)-PEA and (S)-PEA show <50% enantioselective transport efficiency in crown ether-mediated phase transport studies, compared to cyclopropane-containing analogues .

- Applications : Model compound for studying chiral recognition mechanisms .

(b) 1-(Naphthalen-1-yl)ethan-1-amine (NEA)

- Structure : Phenyl replaced with a naphthyl group.

- Properties : Increased aromatic surface area enhances π-π stacking interactions, improving transport efficiency (up to 70% enantioselectivity ) .

- Key Difference : Higher binding affinity to hydrophobic receptors than 1-(1-phenylcyclopropyl)ethan-1-amine .

Substituted Ethylamine Derivatives

(a) 1-Cyclopropyl-2-(2-methylphenyl)ethan-1-amine

- Structure : Additional methyl group on the phenyl ring.

- Properties : Boiling point and solubility data are unavailable, but the methyl group likely enhances metabolic stability in vivo .

- Applications : Investigated in neurotransmitter analogue synthesis .

(b) Methyl[(1-phenylcyclopropyl)methyl]amine

Physicochemical and Functional Data Comparison

Q & A

Q. What are the most common synthetic routes for 1-(1-Phenylcyclopropyl)ethan-1-amine, and what reaction conditions are critical for optimizing yield?

The synthesis typically involves three stages: (1) preparation of the cyclopropane ring via [2+1] cycloaddition using a phenyl-substituted alkene and a carbene precursor; (2) introduction of the ketone group adjacent to the cyclopropane; (3) reductive amination or transaminase-mediated conversion to the amine. Key conditions include temperature control (e.g., 25–60°C for enzymatic steps) and pH optimization (7.5–9.0 for transaminases). Titanium(IV) isopropoxide and sodium borohydride are often used in reductive amination to achieve yields >70% .

Q. Which analytical techniques are essential for characterizing this compound and verifying its purity?

Critical techniques include:

Q. How can researchers screen the biological activity of this compound in preliminary assays?

Initial screening often involves:

- In vitro antimicrobial assays (e.g., MIC against E. coli or S. aureus).

- Enzyme inhibition studies (e.g., testing interactions with monoamine oxidases or cytochrome P450 isoforms).

- Cytotoxicity profiling using cell lines (e.g., HEK293 or HepG2) to identify therapeutic windows .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for structurally similar amines?

Discrepancies often arise from substituent effects (e.g., halogen or sulfonyl groups altering bioavailability). To address this:

- Perform comparative SAR studies with analogs (e.g., 1-(4-chlorophenyl)cyclopropyl derivatives).

- Use molecular docking to map interactions with target receptors (e.g., serotonin or dopamine receptors).

- Validate findings with isothermal titration calorimetry (ITC) to quantify binding affinities .

Q. How can enantioselective synthesis of this compound be optimized for high enantiomeric excess (ee)?

Enantioselective routes include:

- Chiral auxiliary approaches : Use (R)- or (S)-BINOL-derived catalysts during cyclopropane formation.

- Biocatalytic transamination : Optimize enzyme loading (e.g., ω-transaminases) and cofactor recycling (e.g., PLP).

- Dynamic kinetic resolution : Combine asymmetric hydrogenation with racemization catalysts to maximize ee (>95%) .

Q. What experimental designs are recommended for studying the compound’s interactions with G protein-coupled receptors (GPCRs)?

- Radioligand binding assays : Use ³H-labeled ligands to measure displacement (Ki values).

- cAMP/GTPγS functional assays to assess agonist/antagonist activity.

- Surface plasmon resonance (SPR) : Monitor real-time binding kinetics (ka/kd) with immobilized receptor constructs .

Q. How can reaction conditions be systematically optimized for large-scale synthesis while minimizing byproducts?

Employ design of experiments (DOE) to evaluate variables:

- Temperature : 40–80°C for cyclopropane stability.

- Solvent polarity : Ethanol/water mixtures to enhance reductive amination efficiency.

- Catalyst screening : Test Pd/C vs. Raney Ni for hydrogenation steps.

Process analytical technology (PAT) tools like in-situ FTIR can monitor intermediate formation .

Q. What computational methods predict the metabolic stability of this compound?

- In silico metabolism prediction : Use software like Schrödinger’s ADMET Predictor to identify likely cytochrome P450 oxidation sites.

- MD simulations : Assess binding to hepatic enzymes (e.g., CYP3A4) to estimate clearance rates.

- MetaSite analysis : Map metabolic hotspots (e.g., amine group or cyclopropane ring) for targeted deuteration to enhance stability .

Methodological Considerations

- Contradictory data : Cross-validate findings using orthogonal techniques (e.g., SPR vs. ITC for binding studies) .

- Scalability : Transition from batch to flow chemistry for cyclopropanation steps to improve reproducibility .

- Safety : Note hazard codes (e.g., H315/H335) and implement fume hood protocols during amine handling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.